molecular formula C13H10O4 B8646145 4-oxo-6-phenyl-4H-pyran-3-yl acetate

4-oxo-6-phenyl-4H-pyran-3-yl acetate

Cat. No. B8646145
M. Wt: 230.22 g/mol
InChI Key: JGQBWQADUYCZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-phenyl-4H-pyran-3-yl acetate is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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properties

Product Name

4-oxo-6-phenyl-4H-pyran-3-yl acetate

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(4-oxo-6-phenylpyran-3-yl) acetate

InChI

InChI=1S/C13H10O4/c1-9(14)17-13-8-16-12(7-11(13)15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

JGQBWQADUYCZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 545 mg (3.5 mmol) of 1-methoxy-3-oxobut-1-en-2-yl acetate in THF (14.2 mL) at −78° C. was added LHMDS (3.45 mL of a 1 M solution in toluene) dropwise. After stirring for min at −78° C., the reaction mixture was treated with 0.4 mL (3.5 mmol) of benzoyl chloride dropwise, then removed from the cold bath and allowed to warm to room temperature and continue stirring for 18 h. The reaction was quenched with 10 mL 10% aq HCl and extracted with diethyl ether (3×10 mL). The organic fractions were combined, washed with sat. aq. NaCl, dried (Na2SO4), and concentrated under reduced pressure to provide 1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate which was used the subsequent step without further purification. To a solution of crude 1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate (3.5 mmol) in toluene (35 mL) was added pyridinium p-toluenesulfonate (130 mg, 0.5 mmol). The reaction mixture was heated at reflux under a nitrogen atmosphere for 1 h before being cooled and concentrated under reduced pressure and purified by flash chromatography (80 g SiO2, 0-100% ethyl acetate/hexanes gradient elution) to provide 4-oxo-6-phenyl-4H-pyran-3-yl acetate. LC/MS (M+H)+ 231.
Name
1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of crude 1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate (3.5 mmol) in toluene (35 mL) was added pyridinium j-toluenesulfonate (130 mg, 0.5 mmol). The reaction mixture was heated at reflux under a nitrogen atmosphere for 1 h before being cooled and concentrated under reduced pressure and purified by flash chromatography (80 g Si02, 0-100% ethyl acetate/hexanes gradient elution) to provide 4-oxo-6-phenyl-4H-pyran-3-yl acetate. LC/MS (M+H)+ 231.
Name
1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate
Quantity
3.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium j-toluenesulfonate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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